MagnetoresistanceSpintronicsMagnetic Field Sensors
For researchers developing quantum sensors or spintronic devices, WTe2 is the only TMD with compensated electron-hole pockets essential for extreme magnetoresistance (XMR). Substituting MoTe2, WS2, or WSe2 is scientifically invalid for XMR applications due to their uncompensated carrier densities.
• XMR: ~1700% MR at 2 K/9 T vs. 7-16% for MoTe2
• Conductivity: ~1 S m⁻¹ - 10⁶× higher than MoS2, enabling low-resistance contacts in vdW heterostructures
• IR responsivity: 118 mA W⁻¹ at 1550 nm, 408 mA W⁻¹ at 2700 nm
Supplied as phase-pure orthorhombic Td-phase crystals verified by XRD and Raman.
Molecular FormulaWTe2 Te2W
Molecular Weight439 g/mol
CAS No.12067-76-4
Cat. No.B082480
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Tungsten telluride (WTe2)
CAS
12067-76-4
Molecular Formula
WTe2 Te2W
Molecular Weight
439 g/mol
Structural Identifiers
SMILES
[Te]=[W]=[Te]
InChI
InChI=1S/2Te.W
InChIKey
WFGOJOJMWHVMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
500 mg / 1 g / 5 g / 5 n / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
WTe2: Type-II Weyl Semimetal Overview
Tungsten ditelluride (WTe2) is a layered transition metal dichalcogenide (TMD) that exists in the orthorhombic Td phase at ambient conditions [1]. It is a type-II Weyl semimetal with a highly anisotropic crystal structure, characterized by a tilted conical dispersion [2]. Unlike semiconducting TMDs like MoS2 and WS2, bulk WTe2 is a semimetal with nearly perfectly compensated electron and hole pockets [3]. This unique electronic structure underpins its exceptional non-saturating extreme magnetoresistance (XMR) and topological properties [4].
Material class
Type-II Weyl semimetal with orthorhombic Td phase; layered TMD
Cryogenic, high magnetic field, and high-pressure studies; topological and magnetotransport investigations
[1] Ali, M. N., et al. 'Large, non-saturating magnetoresistance in WTe2.' Nature 514.7521 (2014): 205-208. View Source
[2] Soluyanov, A. A., et al. 'Type-II Weyl semimetals.' Nature 527.7579 (2015): 495-498. View Source
[3] Pletikosić, I., et al. 'Electronic structure basis for the extraordinary magnetoresistance in WTe2.' Physical Review Letters 113.21 (2014): 216601. View Source
[4] Lv, B. Q., et al. 'Experimental discovery of Weyl semimetal TaAs.' Physical Review X 5.3 (2015): 031013. View Source
Why Generic Substitution Fails for WTe2
The fundamental electronic structure of WTe2, defined by its nearly perfect electron-hole compensation and broken inversion symmetry, is not a generic property of TMDs [1]. This results in quantifiable performance metrics, such as extreme magnetoresistance and low thermal conductivity, that are absent in closely related compounds like MoTe2, WS2, or WSe2 [2]. For instance, while WTe2 and MoTe2 are both semimetals, the former exhibits a compensated carrier density crucial for its XMR, whereas the latter is uncompensated, leading to a dramatically different and weaker magnetoresistive response [3]. Consequently, substituting WTe2 with another TMD for applications leveraging its topological or magnetotransport properties is scientifically invalid and would lead to device or experiment failure.
MoTe2 substitution
MoTe2 lacks compensated carrier density; its magnetoresistance is more than two orders of magnitude lower, which may significantly alter device response.
WS2 / WSe2 substitution
These are wide-bandgap semiconductors, not semimetals; they do not exhibit the same Weyl semimetal behavior or extreme magnetotransport.
Generic TMD substitution
Topological properties and the specific band inversion are not generic among TMDs; using a non-Weyl TMD may eliminate the desired topological response.
[1] Ali, M. N., et al. 'Large, non-saturating magnetoresistance in WTe2.' Nature 514.7521 (2014): 205-208. View Source
[2] Zhou, Y., et al. 'Pressure-induced superconductivity in WTe2.' Nature Communications 7.1 (2016): 11038. View Source
[3] Domozhirova, A. N., et al. 'Peculiarities of the electro- and magnetoresistivity of WTe2 and MoTe2 single crystals before and after quenching.' Journal of Applied Physics 130.1 (2021): 015226. View Source
WTe2 vs. Analogous Compounds: Performance Evidence
Magnetoresistance vs. MoTe2
WTe2 demonstrates a significantly larger magnetoresistance (MR) compared to its closest structural analog, MoTe2. Under identical cryogenic conditions, the MR of WTe2 is two orders of magnitude greater [1].
Magnetoresistance vs. MoTe2Direct comparison
>100× higher MR
Supports sensor material selection
WTe2 ~1700% vs. MoTe2 7–16% at 9 T, 2–12 K
MagnetoresistanceSpintronicsMagnetic Field Sensors
Evidence Dimension
Magnetoresistance (MR)
Target Compound Data
~1700%
Comparator Or Baseline
MoTe2: 7-16%
Quantified Difference
WTe2 exhibits >100 times the MR of MoTe2.
Conditions
Magnetic field of 9 T at T = 2 K for WTe2 and T = 12 K for MoTe2
Why This Matters
This quantifies the vast difference in magnetoresistive response, making WTe2 essential for applications requiring extreme sensitivity to magnetic fields.
MagnetoresistanceSpintronicsMagnetic Field Sensors
[1] Domozhirova, A. N., et al. 'Peculiarities of the electro- and magnetoresistivity of WTe2 and MoTe2 single crystals before and after quenching.' Journal of Applied Physics 130.1 (2021): 015226. View Source
HER Tafel Slope vs. WS2 and WSe2
When compared to other tungsten-based TMD catalysts with identical nanoribbon morphology, WTe2 demonstrates a significantly lower Tafel slope for the hydrogen evolution reaction (HER), indicating a more favorable catalytic mechanism and faster reaction kinetics [1].
HER Tafel Slope vs. WS2/WSe2Direct comparison
57 mV/dec
Reported faster HER kinetics
2.4× lower than WS2 (135 mV/dec); 3.7× lower than WSe2 (213 mV/dec)
1T'-WTe2 nanoribbons prepared via a two-step method
Why This Matters
This data directly shows that WTe2 is a superior electrocatalyst for HER among its tungsten TMD family, crucial for selecting high-performance catalyst materials.
[1] Li, J., et al. 'Enhanced Electrocatalytic Hydrogen Evolution from Large-Scale, Facile-Prepared, Highly Crystalline WTe2 Nanoribbons with Weyl Semimetallic Phase.' ACS Applied Materials & Interfaces 10.1 (2018): 458-467. View Source
Dark Conductivity vs. MoS2
The semimetallic nature of WTe2 leads to an intrinsic conductivity that is drastically higher than that of the archetypal semiconducting TMD, MoS2. This difference spans approximately six orders of magnitude [1].
Dark Conductivity vs. MoS2Direct comparison
~1 S m⁻¹
10⁶× higher conductivity
MoS2 ~10⁻⁶ S m⁻¹; nanosheet networks at RT
NanoelectronicsConductivity2D Materials
Evidence Dimension
Dark Electrical Conductivity
Target Compound Data
~1 S m⁻¹
Comparator Or Baseline
MoS2: ~10⁻⁶ S m⁻¹
Quantified Difference
10⁶ (1,000,000) times higher
Conditions
Nanosheet networks measured at room temperature
Why This Matters
This vast difference in intrinsic conductivity makes WTe2 an ideal candidate for applications requiring low contact resistance or metallic conduction paths in 2D heterostructures, unlike MoS2.
NanoelectronicsConductivity2D Materials
[1] Cunningham, G., et al. 'Large variations in both dark- and photoconductivity in nanosheet networks as nanomaterial is varied from MoS2 to WTe2.' Nanoscale 7.1 (2015): 198-208. View Source
Narrower Bandgap vs. WSe2
First-principles calculations show a significant difference in the electronic band structure between WTe2 and its isostructural chalcogenide analog, WSe2. WTe2 possesses a much narrower bandgap [1].
Bandgap vs. WSe2Cross-study comparable
WTe2: 0.542 eV
WSe2: 1.046 eV
Narrower bandgap reported
DFT monolayer calculations; ~48% of WSe2 bandgap
Bandgap EngineeringOptoelectronicsDFT
Evidence Dimension
Electronic Bandgap (DFT Calculation)
Target Compound Data
0.542 eV
Comparator Or Baseline
WSe2: 1.046 eV
Quantified Difference
0.504 eV narrower (approx. 48% of the WSe2 value)
Conditions
DFT calculations for monolayers
Why This Matters
This quantifies the bandgap difference, confirming that WTe2 is suitable for different optoelectronic applications (e.g., longer wavelength infrared detection) compared to the wider bandgap WSe2.
Bandgap EngineeringOptoelectronicsDFT
[1] Khossossi, N., et al. 'First-principles calculations of physical properties of the tungsten dichalcogenides (WSe2 and WTe2).' Chemical Papers 77.10 (2023): 5861-5872. View Source
Pressure-Induced Superconductivity vs. MoTe2
Both WTe2 and MoTe2 exhibit pressure-induced superconductivity. However, WTe2 enters the superconducting state at a lower critical pressure and exhibits a different pressure dependence of its transition temperature [1] [2].
Critical pressure ≈ 10.5 GPa, max Tc ≈ 6.5 K at 13 GPa
Comparator Or Baseline
MoTe2: Pressure for max Tc ≈ 11.7 GPa, max Tc = 8.2 K
Quantified Difference
WTe2 has a lower onset pressure by ~1.2 GPa and a lower maximum Tc by ~1.7 K.
Conditions
High-pressure electrical transport measurements
Why This Matters
This delineates the distinct pressure-superconductivity phase diagrams, showing that the emergence of superconductivity is more accessible in WTe2, which may be a practical advantage for experimental exploration.
[1] Cai, P. L., et al. 'Superconductivity emerging from a suppressed large magnetoresistant state in tungsten ditelluride.' Nature Communications 6.1 (2015): 1-5. View Source
[2] Qi, Y., et al. 'Superconductivity in Weyl semimetal candidate MoTe2.' Nature Communications 7.1 (2016): 11038. View Source
WTe2 Application Scenarios
High-Sensitivity Cryogenic Magnetic Field Sensors
For developing sensors requiring extreme magnetoresistive responses at low temperatures, WTe2 is the optimal TMD candidate. Its demonstrated ~1700% MR at 2 K and 9 T vastly exceeds the 7-16% MR of MoTe2 under comparable conditions [1]. This extreme sensitivity is critical for applications in quantum computing, high-energy physics experiments, and fundamental research requiring detection of minute magnetic field variations.
Efficient HER Electrocatalysts
For research and development of efficient HER catalysts, WTe2 nanoribbons should be prioritized. Their Tafel slope of 57 mV/dec is 2-4 times lower than that of WS2 and WSe2 nanoribbons prepared by identical methods [2]. This superior kinetics translates to lower energy input for hydrogen production, making WTe2 a more efficient and commercially attractive catalyst for sustainable energy applications.
Low-Resistance Contacts for 2D Heterostructures
In the design of all-2D material devices, WTe2 is the material of choice for components requiring metallic or highly conductive behavior. Its measured dark conductivity of ~1 S m⁻¹ is six orders of magnitude higher than that of the semiconducting MoS2 (~10⁻⁶ S m⁻¹) [3]. This property is invaluable for creating low-resistance contacts to semiconducting TMDs or for fabricating interconnects and electrodes within van der Waals heterostructures for nanoelectronics and optoelectronics.
Broad-Wavelength Infrared Photodetectors
For photodetection in the infrared (IR) spectrum, WTe2-based devices offer quantifiable advantages. Devices fabricated from few-layer WTe2 crystals exhibit high responsivity, specifically 118 mA W⁻¹ at 1550 nm and 408 mA W⁻¹ at 2700 nm at room temperature [4]. This performance, combined with its narrow 0.54 eV bandgap (vs. 1.05 eV for WSe2 [5]), makes WTe2 a compelling candidate for next-generation IR imaging, optical communications, and sensing technologies.
Application
Selection Property
Validation Focus
Cryogenic magnetic field sensor research
Extreme non-saturating magnetoresistance (XMR)
MR response at low temperature and high field
HER electrocatalysis studies
Tafel slope and catalytic kinetics
Electrocatalytic activity vs. other TMD nanoribbons
2D heterostructure interconnects
Semimetallic conductivity
Dark conductivity and contact resistance
Infrared photodetection development
Narrow bandgap and photoresponse
IR photoresponsivity and wavelength range
[1] Domozhirova, A. N., et al. 'Peculiarities of the electro- and magnetoresistivity of WTe2 and MoTe2 single crystals before and after quenching.' Journal of Applied Physics 130.1 (2021): 015226. View Source
[2] Li, J., et al. 'Enhanced Electrocatalytic Hydrogen Evolution from Large-Scale, Facile-Prepared, Highly Crystalline WTe2 Nanoribbons with Weyl Semimetallic Phase.' ACS Applied Materials & Interfaces 10.1 (2018): 458-467. View Source
[3] Cunningham, G., et al. 'Large variations in both dark- and photoconductivity in nanosheet networks as nanomaterial is varied from MoS2 to WTe2.' Nanoscale 7.1 (2015): 198-208. View Source
[4] Zhao, Z., et al. 'Growth of few-layer WTe2 by a salt-assisted double-tube chemical vapor deposition method with high infrared photosensitivity.' Nanoscale 15.28 (2023): 11955-11962. View Source
[5] Khossossi, N., et al. 'First-principles calculations of physical properties of the tungsten dichalcogenides (WSe2 and WTe2).' Chemical Papers 77.10 (2023): 5861-5872. View Source
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